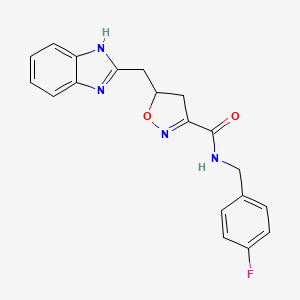
5-(1H-benzimidazol-2-ylmethyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-BENZIMIDAZOL-2-YLMETHYL)-N-(4-FLUOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE is a synthetic compound known for its diverse applications in medicinal chemistry. This compound features a benzimidazole core, which is a common pharmacophore in many biologically active molecules, and an isoxazole ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-BENZIMIDAZOL-2-YLMETHYL)-N-(4-FLUOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The benzimidazole and isoxazole intermediates are then coupled using appropriate reagents and conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization and chromatography to obtain high-purity product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
5-(1H-BENZIMIDAZOL-2-YLMETHYL)-N-(4-FLUOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzimidazole or isoxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents, etc.
Major Products
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted benzimidazole or isoxazole derivatives.
Scientific Research Applications
5-(1H-BENZIMIDAZOL-2-YLMETHYL)-N-(4-FLUOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: Used in the development of drugs targeting various diseases due to its pharmacophore properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: Utilized in studying molecular interactions and pathways.
Industrial Applications: Employed in the synthesis of other complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 5-(1H-BENZIMIDAZOL-2-YLMETHYL)-N-(4-FLUOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE involves:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound can affect signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Isoxazole Derivatives: Compounds such as isoxazole-4-carboxylic acid, known for their anti-inflammatory properties.
Uniqueness
5-(1H-BENZIMIDAZOL-2-YLMETHYL)-N-(4-FLUOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE is unique due to its combined benzimidazole and isoxazole structures, which confer distinct chemical and biological properties. This dual pharmacophore design enhances its potential as a versatile compound in drug development and other scientific research areas.
Properties
Molecular Formula |
C19H17FN4O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-ylmethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H17FN4O2/c20-13-7-5-12(6-8-13)11-21-19(25)17-9-14(26-24-17)10-18-22-15-3-1-2-4-16(15)23-18/h1-8,14H,9-11H2,(H,21,25)(H,22,23) |
InChI Key |
NBOCHQIHIPHVJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(=O)NCC2=CC=C(C=C2)F)CC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-chlorophenyl)-N-(2-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11474775.png)
![5-amino-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11474782.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11474789.png)
![N-(4-methoxyphenyl)-3-methyl-6-oxo-4-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11474791.png)
![1-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11474794.png)

![1-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-methylpiperazin-1-yl)naphthalen-2-ol](/img/structure/B11474799.png)
![6-(butan-2-yl)-1-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11474806.png)
![3-(4-Chlorophenyl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11474813.png)
![7-(3,4,5-trimethoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B11474819.png)
![Methyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11474835.png)
![N-[1-butyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11474839.png)
![3-benzyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11474847.png)
![7-amino-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11474850.png)
